molecular formula C18H19NO2 B12454184 propyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate

propyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzoate

Cat. No.: B12454184
M. Wt: 281.3 g/mol
InChI Key: ZGLKHEZJIHCWJH-UHFFFAOYSA-N
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Description

PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE is an organic compound with the molecular formula C18H19NO2. It is a derivative of benzoic acid and is characterized by the presence of a propyl ester group and a Schiff base linkage. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE typically involves the condensation reaction between 4-methylbenzaldehyde and 4-aminobenzoic acid propyl ester. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base linkage, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base linkage to an amine group.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The Schiff base linkage in the compound can interact with various enzymes and proteins, potentially inhibiting their activity. Additionally, the aromatic ring and ester group may contribute to the compound’s overall biological activity by facilitating interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 4-[(E)-[(3-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE
  • PROPYL 4-[(E)-[(2-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE
  • PROPYL 4-[(E)-[(4-ETHYLPHENYL)METHYLIDENE]AMINO]BENZOATE

Uniqueness

PROPYL 4-[(E)-[(4-METHYLPHENYL)METHYLIDENE]AMINO]BENZOATE is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the propyl ester group also distinguishes it from other similar compounds, potentially affecting its solubility and interaction with biological systems.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

propyl 4-[(4-methylphenyl)methylideneamino]benzoate

InChI

InChI=1S/C18H19NO2/c1-3-12-21-18(20)16-8-10-17(11-9-16)19-13-15-6-4-14(2)5-7-15/h4-11,13H,3,12H2,1-2H3

InChI Key

ZGLKHEZJIHCWJH-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)C

Origin of Product

United States

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